molecular formula C6H9BrN2OS B1442970 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide CAS No. 1315369-04-0

4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide

Cat. No.: B1442970
CAS No.: 1315369-04-0
M. Wt: 237.12 g/mol
InChI Key: XKGZSXDWEUDRLD-UHFFFAOYSA-N
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Description

4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide is a heterocyclic compound with a unique structure that combines pyrano and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The solid product is then crystallized from ethanol to achieve high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and other organic solvents. Reaction conditions typically involve controlled temperatures and specific catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrano[4,3-d][1,3]thiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, contributing to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its combination of pyrano and thiazole rings makes it a versatile compound for various applications.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.BrH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGZSXDWEUDRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315369-04-0
Record name 4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315369-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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